molecular formula C14H11NO5 B587624 Tolcapone-d4 CAS No. 1246816-93-2

Tolcapone-d4

Katalognummer B587624
CAS-Nummer: 1246816-93-2
Molekulargewicht: 277.268
InChI-Schlüssel: MIQPIUSUKVNLNT-QFFDRWTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tolcapone-d4 is used as an internal standard for the quantification of tolcapone by GC- or LC-MS . It is a reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme that degrades catecholamines, including dopamine . Tolcapone crosses the blood-brain barrier and can inhibit both peripheral and central COMT activity .


Synthesis Analysis

A cost-effective and commercially viable one-pot synthesis of tolcapone has been developed from commercially available 1,2-dimethoxy benzene . The process involves the treatment of 1,2-dimethoxy benzene and 4-methyl benzoyl chloride with aluminum chloride to form a benzophenone derivative in situ .


Molecular Structure Analysis

Tolcapone-d4 has a molecular formula of C14H7D4NO5 . It is a solid compound that is slightly soluble in DMSO and methanol .


Chemical Reactions Analysis

Tolcapone-d4 is intended for use as an internal standard for the quantification of tolcapone by GC- or LC-MS . It is a reversible inhibitor of COMT, an enzyme that degrades catecholamines .


Physical And Chemical Properties Analysis

Tolcapone-d4 has a molecular formula of C14H7D4NO5 and a formula weight of 277.3 . It is a solid compound that is slightly soluble in DMSO and methanol .

Wissenschaftliche Forschungsanwendungen

  • Parkinson's Disease Treatment : Tolcapone is a potent catechol-O-methyltransferase (COMT) inhibitor that prolongs the plasma half-life of levodopa, a key drug in treating Parkinson's disease. It has been found effective in reducing "off" time and increasing "on" time in Parkinson's patients, thereby improving motor functions and reducing levodopa requirements (Kurth et al., 1997).

  • Major Depressive Disorder (MDD) : Tolcapone has shown potential in the treatment of MDD. A study indicated significant improvements in depressive symptoms with tolcapone treatment, although side effects like diarrhea and elevated liver function tests were noted (Fava et al., 1999).

  • Pharmacokinetics and Pharmacodynamics : Tolcapone exhibits dose-proportional pharmacokinetics, is rapidly absorbed, and effectively reduces the formation of 3-O-methyldopa when used with levodopa/decarboxylase inhibitor, leading to more stable plasma levels of levodopa (Jorga, 1998).

  • Cognitive Improvement in Parkinson's Disease : Tolcapone treatment, in combination with L-dopa therapy, may significantly improve cognitive resources in patients with advanced Parkinson's disease. Improvements in attention, memory, and motor symptoms were observed (Gasparini et al., 1997).

  • Safety and Efficacy in Parkinson’s Disease : A systematic review highlighted tolcapone's efficacy in treating motor fluctuations in PD, with a median reduction of daily "Off" time and a significant improvement in quality of life. However, safety concerns like liver enzyme elevation and rare cases of severe liver injury were noted (Artusi et al., 2021).

  • Repurposing for Transthyretin Amyloidosis : Tolcapone has been repurposed as a potent inhibitor of transthyretin (TTR) amyloidogenesis, showing promise in treating TTR amyloidoses. It binds to TTR in plasma, stabilizes the native tetramer, and inhibits TTR cytotoxicity, making it a strong candidate for therapeutic intervention in these diseases (Sant’Anna et al., 2016).

Safety And Hazards

Tolcapone is associated with a risk of hepatotoxicity . It is recommended that liver function be monitored when using this drug .

Eigenschaften

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-(2,3,5,6-tetradeuterio-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQPIUSUKVNLNT-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolcapone-d4

Citations

For This Compound
3
Citations
J Rebouta, ML Dória, F Campos, F Araújo… - International Journal of …, 2023 - Elsevier
… acid (200 µL) containing internal standard tolcapone-d4. After centrifugation at 20000 × g for … ; and tolcapone-d4 (IS) m/z transition 276.3➔ 185.2, cone 40 V and collision energy 30 eV. …
Number of citations: 3 www.sciencedirect.com
J Gamez, M Salvadó, N Reig, P Suñé, C Casasnovas… - Amyloid, 2019 - Taylor & Francis
… Tolcapone-d4 was used as an internal standard (IS). Tolcapone-d4 and Tolcapone were eluted on a C18 column (Acquity UPLC HSS C18 column 1.8 µm, 2.1 × 100mm with precolumn …
Number of citations: 46 www.tandfonline.com
A Nardi Ricart - 2016 - diposit.ub.edu
[spa] El objetivo del presente estudio ha sido la investigación y desarrollo de un nuevo medicamento sólido de Tolcapone, en forma farmacéutica de comprimido de liberación …
Number of citations: 1 diposit.ub.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.